molecular formula C8H15NO2S B1529331 3-(Dimethylamino)thiane-3-carboxylic acid CAS No. 1341328-00-4

3-(Dimethylamino)thiane-3-carboxylic acid

Cat. No.: B1529331
CAS No.: 1341328-00-4
M. Wt: 189.28 g/mol
InChI Key: YDADCUYGTSDDCD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Carboxylic acids, such as 3-(Dimethylamino)thiane-3-carboxylic acid, undergo various reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides, and with alcohols to form esters in a process called Fischer esterification . They can also undergo decarboxylation, where the R − C bond is broken in such a way that CO2 is lost and R − H is formed .

Scientific Research Applications

Synthesis of Cyclic Depsipeptides

One application of 3-(Dimethylamino)thiane-3-carboxylic acid derivatives involves the synthesis of cyclic depsipeptides through direct amid cyclization. This process includes reacting with α-hydroxycarboxylic acids to form diamides, which are then cyclized to produce cyclic depsipeptides. This method showcases the compound's utility in constructing peptides from α-hydroxy carboxylic acids and α-aminoisobutyric-acid (Aib) units, resulting in cyclic depsipeptides of varying ring sizes (Obrecht & Heimgartner, 1987).

Formation of Imidazole-4-carboxylic Acids

Another application is the use of 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin for synthesizing imidazole-4-carboxylic acids. This synthesis occurs in a microwave reactor, demonstrating the compound's role in facilitating rapid and efficient chemical transformations, highlighting its potential in the synthesis of heterocyclic compounds (Henkel, 2004).

Carbonylative Cyclization to Pyrrole Diones

β-Bromo-α,β-unsaturated carboxylic acids are transformed into 1-(dimethylamino)-1H-pyrrole-2,5-diones through carbonylative cyclization. This process employs a palladium catalyst and showcases the compound's versatility in constructing pyrrole diones, which are valuable in various chemical syntheses (Bae & Cho, 2014).

Solid-Phase Synthesis of Thiol Esters

This compound derivatives have also been utilized in the solid-supported synthesis of thiol esters, highlighting their role in facilitating esterification reactions on solid supports. This method provides a convenient route for preparing thiol esters, further demonstrating the compound's utility in organic synthesis (Adamczyk & Fishpaugh, 1996).

Safety and Hazards

The safety data sheet for a similar compound, 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE. HCl (EDC), indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 3-(Dimethylamino)thiane-3-carboxylic acid are not mentioned in the search results, there is ongoing research into the synthesis and application of carboxylic acids and their derivatives in various fields, including polymers, materials, and natural products .

Properties

IUPAC Name

3-(dimethylamino)thiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-9(2)8(7(10)11)4-3-5-12-6-8/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDADCUYGTSDDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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